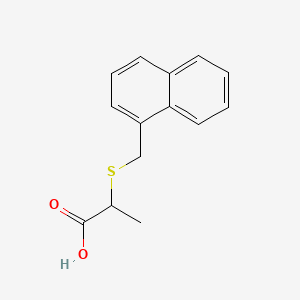
2,4,5-T trimethylamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trichlorophenoxyacetic acid trimethylamine salt is a compound derived from 2,4,5-Trichlorophenoxyacetic acid, a synthetic herbicide. This compound is known for its use in agriculture and forestry to control broadleaf weeds. The trimethylamine salt form enhances its solubility and ease of application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2,4,5-Trichlorophenoxyacetic acid trimethylamine salt involves the reaction of 2,4,5-Trichlorophenoxyacetic acid with trimethylamine. The reaction typically occurs in a solvent such as water or an organic solvent under controlled temperature and pH conditions to ensure complete conversion to the salt form.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process ensures high yield and purity by maintaining optimal reaction conditions and using high-quality raw materials. The final product is then purified and formulated for agricultural use.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Formation of chlorinated phenolic compounds.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
2,4,5-Trichlorophenoxyacetic acid trimethylamine salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: Widely used in agriculture for weed control and in forestry for managing undergrowth.
Mecanismo De Acción
The compound exerts its herbicidal effects by mimicking natural plant hormones called auxins. It disrupts normal plant growth processes, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and signaling pathways involved in cell division and elongation.
Comparación Con Compuestos Similares
2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar applications but different chemical properties.
Dicamba: A herbicide with a different mode of action but used for similar purposes.
Triclopyr: Another herbicide used for controlling woody plants and broadleaf weeds.
Uniqueness: 2,4,5-Trichlorophenoxyacetic acid trimethylamine salt is unique due to its specific chemical structure, which provides distinct solubility and reactivity properties. Its effectiveness in controlling a wide range of broadleaf weeds makes it a valuable tool in agriculture and forestry.
Propiedades
Número CAS |
6369-96-6 |
|---|---|
Fórmula molecular |
C11H14Cl3NO3 |
Peso molecular |
314.6 g/mol |
Nombre IUPAC |
N,N-dimethylmethanamine;2-(2,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3.C3H9N/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-4(2)3/h1-2H,3H2,(H,12,13);1-3H3 |
Clave InChI |
NIUIAPURUKNXIY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


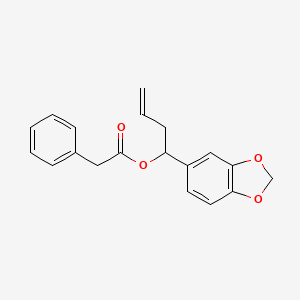
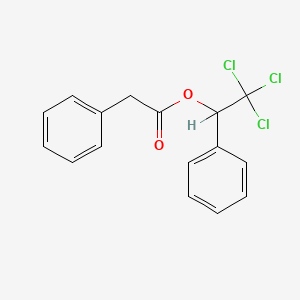
![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)
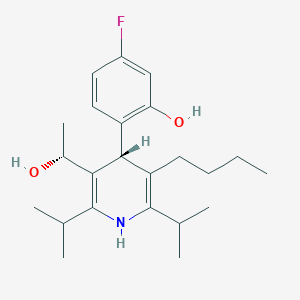



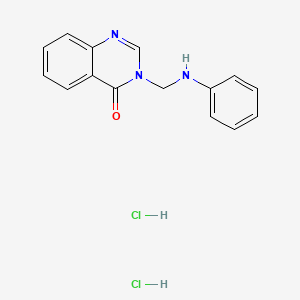
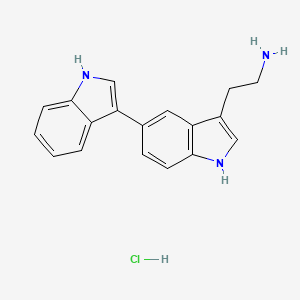
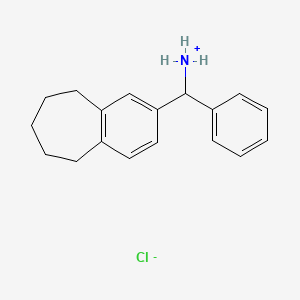
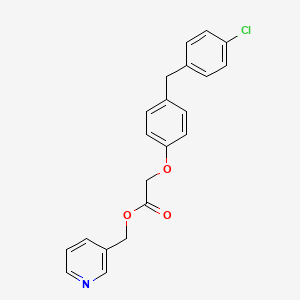
![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)
